1-[4-(1-Hydroxyethyl)phenyl]ethanol
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Overview
Description
1-[4-(1-Hydroxyethyl)phenyl]ethanol is an organic compound with the molecular formula C10H14O2. It is also known by its systematic name, 1,4-Benzenedimethanol, α1,α4-dimethyl-. This compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(1-Hydroxyethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 4-acetylphenol using sodium borohydride (NaBH4) in an ethanol solvent. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-acetylphenol. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Hydroxyethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-acetylphenol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 1,4-benzenedimethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 4-Acetylphenol.
Reduction: 1,4-Benzenedimethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(1-Hydroxyethyl)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(1-Hydroxyethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl ring provides a hydrophobic environment that can enhance the compound’s binding affinity to certain targets .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)ethanol: This compound has a similar structure but lacks the additional hydroxyethyl group.
4-(1-Hydroxyethyl)phenol: It differs in the position of the hydroxyethyl group on the phenyl ring.
1,4-Benzenedimethanol: This compound lacks the hydroxyethyl group and has two hydroxyl groups attached to the phenyl ring.
Uniqueness: 1-[4-(1-Hydroxyethyl)phenyl]ethanol is unique due to the presence of both a hydroxyethyl group and a phenyl ring, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
6781-43-7 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[4-(1-hydroxyethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8,11-12H,1-2H3 |
InChI Key |
BHCGGVIVFXWATI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)O)O |
Origin of Product |
United States |
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